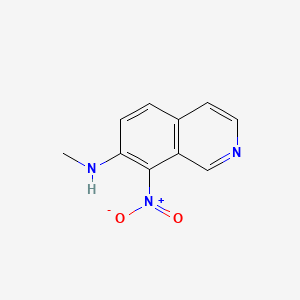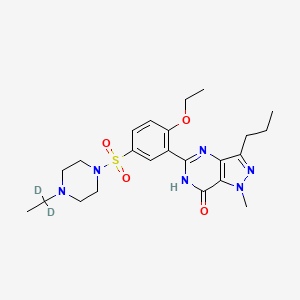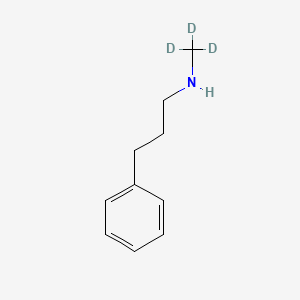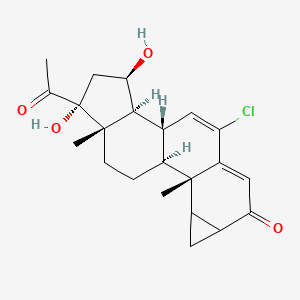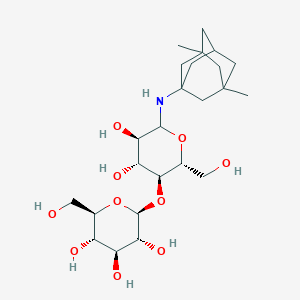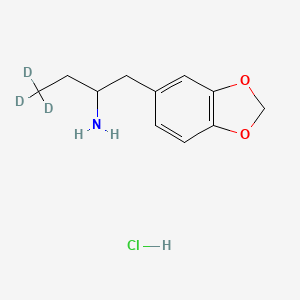
(2E)-3-(2-Phenylacetamido)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Phenylacetamido)but-2-enamide, also known as N-phenylacetyl-L-glutamine or PAL-Gln, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acids, which are derivatives of amino acids and have been shown to have various biological activities. PAL-Gln has been studied for its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of PAL-Gln is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. PAL-Gln has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PAL-Gln has been shown to have various biochemical and physiological effects. It has been reported to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain and other tissues. PAL-Gln has also been shown to increase levels of the antioxidant glutathione (GSH) in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PAL-Gln in lab experiments is its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in models of neurodegenerative diseases. However, one limitation of using PAL-Gln is its relatively low potency compared to other compounds with similar activities.
Direcciones Futuras
There are several potential future directions for research on PAL-Gln. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent in diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of PAL-Gln and to optimize its potency and efficacy.
Métodos De Síntesis
The synthesis of PAL-Gln involves the reaction of (2E)-3-(2-Phenylacetamido)but-2-enamideyl-L-glutamic acid with thionyl chloride, followed by the addition of ammonia to form the corresponding amide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
PAL-Gln has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and inflammation. In a study conducted on a mouse model of Parkinson's disease, PAL-Gln was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another study showed that PAL-Gln inhibited the growth of breast cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl beta-aminocrotonamide | |
CAS RN |
1246833-19-1 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

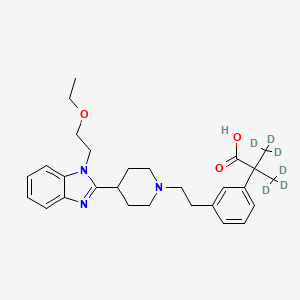

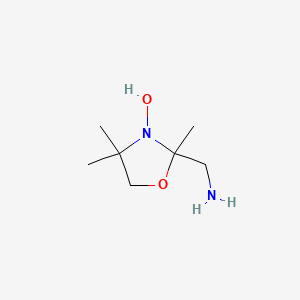
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
